molecular formula C18H13ClFN3O2S B2517204 2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1008475-30-6

2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2517204
M. Wt: 389.83
InChI Key: WJFYFAVYJMMIJF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a thieno[3,4-c]pyrazole core structure . Compounds with similar structures, such as phenylpyrazoles, are known to have a pyrazole bound to a phenyl group .

Scientific Research Applications

Tuberculostatic Activity

Compounds structurally related to 2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been investigated for their potential tuberculostatic activity. For instance, derivatives involving pyrazine structures, which share a similar heterocyclic framework, have shown significant activity against tuberculosis. The synthesis of these compounds and their testing for tuberculostatic properties highlight the potential of structurally related compounds in combating tuberculosis (Foks et al., 2005).

Antimicrobial and Antitubercular Activities

Further research into the antimicrobial and antitubercular activities of compounds with a similar structural backbone, such as pyrazole and benzothiazole derivatives, has been conducted. These studies reveal that such compounds exhibit significant antimicrobial and antitubercular activities, making them of interest for the development of new therapeutic agents (Nayak et al., 2016). The synthesis and biological evaluation of these derivatives provide a foundation for the exploration of 2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in similar contexts.

Antiproliferative Properties

Some derivatives of pyrazole-sulfonamide have been studied for their antiproliferative properties against cancer cell lines, suggesting the potential utility of related compounds in cancer research. The design, synthesis, and pharmacological evaluation of these compounds highlight the importance of structural variations in achieving desired biological activities (Mert et al., 2014).

Chemical Sensing

Derivatives of pyrazoline have been utilized in the development of chemical sensors. For instance, a novel pyrazoline-based fluorometric “Turn-off” sensor has been reported for the detection of Hg2+, demonstrating the versatility of pyrazoline derivatives in chemical sensing applications (Bozkurt & Gul, 2018).

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-26(25)10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFYFAVYJMMIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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